molecular formula C33H45N3O13S B600888 DARUNAVIR N-BETA-D-GLUCURONIDE CAS No. 1159613-25-8

DARUNAVIR N-BETA-D-GLUCURONIDE

Cat. No.: B600888
CAS No.: 1159613-25-8
M. Wt: 723.79
InChI Key:
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Description

Darunavir N-beta-D-glucuronide: is a metabolite of darunavir, an inhibitor of the human immunodeficiency virus (HIV) protease. Darunavir is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. The glucuronide form is a result of the glucuronidation process, which is a common phase II metabolic pathway to eliminate small molecule drugs from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of darunavir N-beta-D-glucuronide involves the glucuronidation of darunavir. This process can be achieved through enzymatic reactions using liver microsomes or recombinant enzymes. The reaction typically involves the use of uridine 5’-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor .

Industrial Production Methods: Industrial production of this compound can involve large-scale enzymatic reactions using bioreactors. The process includes the isolation and purification of the glucuronide product using techniques such as liquid chromatography and high-resolution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Darunavir N-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or basic conditions, leading to the release of the parent compound, darunavir .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA in the presence of liver microsomes or recombinant enzymes.

Major Products Formed:

Comparison with Similar Compounds

  • Darunavir O-glucuronide
  • Darunavir acyl-glucuronide
  • Raltegravir beta-D-glucuronide
  • Dolutegravir beta-D-glucuronide

Comparison: Darunavir N-beta-D-glucuronide is unique in its structure and metabolic pathway compared to other glucuronide metabolites. While darunavir O-glucuronide and acyl-glucuronide are also metabolites of darunavir, they differ in the site of glucuronidation. Raltegravir and dolutegravir glucuronides are metabolites of different antiretroviral drugs and have distinct pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(44,45)21-10-8-20(9-11-21)34-30-28(40)26(38)27(39)29(49-30)31(41)42)16-24(37)23(14-19-6-4-3-5-7-19)35-33(43)48-25-17-47-32-22(25)12-13-46-32/h3-11,18,22-30,32,34,37-40H,12-17H2,1-2H3,(H,35,43)(H,41,42)/t22-,23-,24+,25-,26-,27-,28+,29-,30+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHCLBMCZVFGB-VMMQOENWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747417
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159613-25-8
Record name Darunavir metabolite M18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEOXY-1-((4-((((2R,3S)-3-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)(2-METHYLPROPYL)AMINO)SULFONYL)PHENYL)AMINO)-.BETA.-D-GLUCOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU641CZY53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DARUNAVIR N-BETA-D-GLUCURONIDE
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DARUNAVIR N-BETA-D-GLUCURONIDE
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DARUNAVIR N-BETA-D-GLUCURONIDE
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DARUNAVIR N-BETA-D-GLUCURONIDE
Reactant of Route 5
DARUNAVIR N-BETA-D-GLUCURONIDE
Reactant of Route 6
DARUNAVIR N-BETA-D-GLUCURONIDE

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